molecular formula C13H8F3NO4 B2806410 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene CAS No. 74030-44-7

1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene

Cat. No.: B2806410
CAS No.: 74030-44-7
M. Wt: 299.205
InChI Key: HACLFAIEXLKPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene is an organic compound with the molecular formula C13H8F3NO4 and a molecular weight of 299.205 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenoxybenzene structure. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene typically involves the nitration of 4-[4-(trifluoromethoxy)phenoxy]benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the benzene ring .

Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Nitro-4-[4-(trifluoromethoxy)phenoxy]benzene involves its interaction with specific molecular targets and pathways. The nitro group and the trifluoromethoxy group play crucial roles in its reactivity and interaction with biological molecules. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function .

Properties

IUPAC Name

1-nitro-4-[4-(trifluoromethoxy)phenoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO4/c14-13(15,16)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)17(18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACLFAIEXLKPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(trifluoromethoxy)phenol (2.50 g, 14.036 mmol), 4-fluoro-1-nitrobenzene (1.98 g, 14.036 mmol), potassium carbonate (2.90 g, 20.982 mmol) and N,N-dimethylacetamide (15 ml) was stirred at 160° for 2 hours under argon atmosphere. The reaction mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer was washed with water and saturated brine, and dried over anhydrous sodium sulfate. The residue obtained by evaporation of the solvent under reduced pressure was purified by column chromatography on silica gel (n-hexane:ethyl acetate=10:1) to give the title compound (4.18 g, 100%) as a pale yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
100%

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